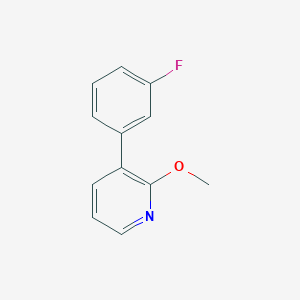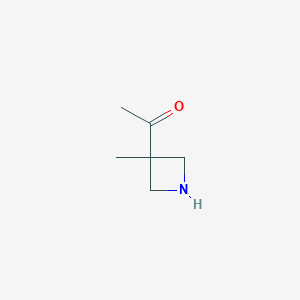
1-(3-Methylazetidin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylazetidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C6H11NO It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
準備方法
The synthesis of 1-(3-Methylazetidin-3-yl)ethan-1-one typically involves the reaction of 3-methylazetidine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
1-(3-Methylazetidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethanoyl group can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
科学的研究の応用
1-(3-Methylazetidin-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of azetidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It is employed in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 1-(3-Methylazetidin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various physiological processes.
類似化合物との比較
1-(3-Methylazetidin-3-yl)ethan-1-one can be compared with other azetidine derivatives, such as:
1-(Indolizin-3-yl)ethan-1-one: This compound is used as a selective inhibitor of CBP bromodomains, showing potential in cancer treatment.
2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one: Known for its applications in organic synthesis and as a precursor for more complex molecules.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
1-(3-methylazetidin-3-yl)ethanone |
InChI |
InChI=1S/C6H11NO/c1-5(8)6(2)3-7-4-6/h7H,3-4H2,1-2H3 |
InChIキー |
BCJHHJYZWQUTBG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(CNC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




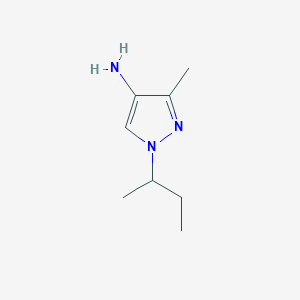
![3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13162968.png)
![2-(Butane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13162974.png)
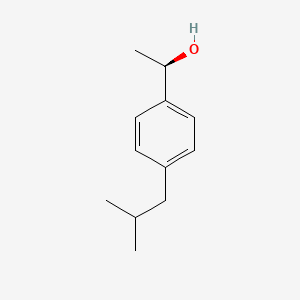

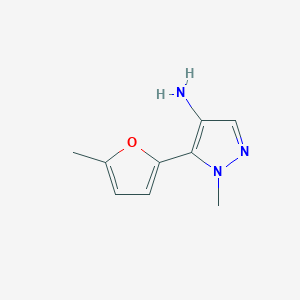
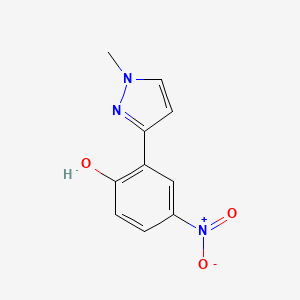

![2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide](/img/structure/B13163009.png)
![6-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13163023.png)

